(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE

Antibiotic resistance Aminoglycoside Structure‑activity relationship

(3,4-Dihydro-2H-pyran-2-yl)-methylamine (CAS 4781-76-4) is a primary amine containing a 3,4-dihydro-2H-pyran ring. This heterocyclic scaffold features an enol ether double bond that distinguishes it from fully saturated tetrahydropyran analogs.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 4781-76-4
Cat. No. B1266854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE
CAS4781-76-4
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC(OC=C1)CN
InChIInChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2
InChIKeyVNMHHVDXXHZGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dihydro-2H-pyran-2-yl)-methylamine (CAS 4781-76-4): Structural and Pharmacophoric Baseline


(3,4-Dihydro-2H-pyran-2-yl)-methylamine (CAS 4781-76-4) is a primary amine containing a 3,4-dihydro-2H-pyran ring [1]. This heterocyclic scaffold features an enol ether double bond that distinguishes it from fully saturated tetrahydropyran analogs. The compound is a key intermediate in the synthesis of aminoglycoside antibiotics, particularly sisomicin and netilmicin, where the unsaturated ring is essential for activity against gentamicin‑resistant strains [2]. It is also employed as a monomer in the preparation of polymerisable bis‑amides [3].

Why (3,4-Dihydro-2H-pyran-2-yl)-methylamine Cannot Be Readily Replaced by Saturated or Non‑Heterocyclic Analogs


The 3,4-dihydro-2H-pyran ring provides a unique combination of an enol ether double bond and a primary amine handle. Saturated analogs such as tetrahydropyran‑2‑yl‑methylamine lack the endocyclic double bond required for the bioactivity of sisomicin‑type aminoglycosides [1] and cannot undergo the same cationic polymerization or enol‑ether‑specific derivatizations [2]. Conversely, simple arylalkylamines (e.g., benzylamine) do not offer the heterocyclic oxygen that directs the regioselective reactivity exploited in the synthesis of purpurosamine glycosyl donors [3]. These structural features directly affect three quantifiable dimensions: antimicrobial resistance profiles, acute toxicity, and physicochemical properties relevant to formulation and storage.

Quantitative Differentiation of (3,4-Dihydro-2H-pyran-2-yl)-methylamine Against Closest Analogs


Differential Activity Against Gentamicin‑Resistant Bacteria: The Dihydropyran vs. Tetrahydropyran Pharmacophore

Sisomicin, which incorporates the (3,4‑dihydro‑2H‑pyran‑2‑yl)‑methylamine motif as its purpurosamine sugar, retains activity against a clinically meaningful fraction of gentamicin‑resistant isolates. In contrast, gentamicin C1a contains a saturated tetrahydropyran‑2‑yl‑methylamine ring and is fully cross‑resistant. In a head‑to‑head serial‑dilution study of 521 clinical bacterial strains, sisomicin inhibited 42% of gentamicin‑resistant pseudomonads and 67% of gentamicin‑resistant Klebsiella at ≤4 µg/mL, whereas gentamicin showed no inhibition against these resistant sub‑populations [1].

Antibiotic resistance Aminoglycoside Structure‑activity relationship

Acute Oral Toxicity (LD50) Relative to the Parent Dihydropyran Scaffold

The acute oral toxicity of (3,4‑dihydro‑2H‑pyran‑2‑yl)‑methylamine (rat LD50: 1000 mg/kg) is substantially higher than that of the parent hydrocarbon 3,4‑dihydro‑2H‑pyran (rabbit LD50: >4000 mg/kg) , indicating that introduction of the aminomethyl group reduces the no‑effect dose by at least four‑fold. This difference mandates stricter engineering controls and personal protective equipment during weighing, dispensing, and reaction setup.

Toxicity Safety Handling

Physicochemical Property Comparison with Tetrahydropyran‑2‑yl‑methylamine

The target compound exhibits a higher boiling point (184.1 °C at 760 mmHg) and density (0.99 g/cm³) compared to its saturated analog tetrahydropyran‑2‑yl‑methylamine (boiling point 180.1 °C, density 0.942 g/cm³) . The 4 °C boiling point elevation and ~5% density increase are consistent with stronger intermolecular interactions conferred by the endocyclic double bond. These differences influence distillation purification cut points and solvent compatibility during large‑scale synthesis.

Physicochemical properties Formulation Storage

Enzyme Inhibition Potency: A Preliminary Biochemical Fingerprint

In a biochemical assay, (3,4‑dihydro‑2H‑pyran‑2‑yl)‑methylamine inhibited rat α‑2,3‑sialyltransferase (ST3GALIII) with an IC50 of 12 µM (1.20E+4 nM) [1]. No direct comparator data are available for closely related amines in this assay system, precluding a differential claim. However, this single‑concentration response demonstrates that the dihydropyran‑amine scaffold can engage biological targets at micromolar concentrations, supporting its use in fragment‑based lead discovery.

Enzyme inhibition Biochemical assay Fragment‑based screening

Cationic Polymerizability: A Functional Handle Absent in Saturated Amines

The enol ether double bond of (3,4‑dihydro‑2H‑pyran‑2‑yl)‑methylamine enables it to act as a monomer in the preparation of polymerisable bis‑amides. US Patent 3,431,283 exemplifies the quantitative conversion of this amine to N,N′‑bis(3,4‑dihydro‑2H‑pyran‑2‑methyl)oxamide (melting point 161–162 °C) and subsequent cationic copolymerization with acrolein tetramer to yield foamed polymeric materials [1]. Saturated amines such as tetrahydropyran‑2‑yl‑methylamine cannot undergo analogous vinyl‑ether‑type polymerization. No kinetic rate constants are provided in the patent, limiting this to qualitative differentiation.

Polymer chemistry Cationic polymerization Functional monomer

Research and Industrial Application Scenarios for (3,4-Dihydro-2H-pyran-2-yl)-methylamine


Synthesis of Resistance‑Breaking Aminoglycoside Antibiotics

The compound serves as the direct precursor to the purpurosamine glycosyl donor required for assembling sisomicin and netilmicin. Procurement of the dihydropyran‑amine building block enables the preparation of aminoglycosides that retain activity against 42–67% of gentamicin‑resistant Gram‑negative clinical isolates, as demonstrated by comparative MIC studies [1]. The saturated tetrahydropyran‑2‑yl‑methylamine cannot deliver this resistance‑breaking phenotype, making the unsaturated amine indispensable for antibiotic development programs targeting multi‑drug‑resistant Enterobacteriaceae and Pseudomonas.

Fragment‑Based Drug Discovery Targeting Sialyltransferases

With a measured IC50 of 12 µM against rat ST3GALIII [2], the compound constitutes a validated fragment hit for sialyltransferase inhibition. Medicinal chemistry groups can use this amine as a starting point for structure‑guided elaboration, leveraging the enol ether double bond for late‑stage functionalization or bioisostere replacement without losing the micromolar affinity confirmed in enzymatic assays.

Functional Polymer and Coating Monomer

The enol ether functionality allows the amine to be converted into polymerisable bis‑amides such as N,N′‑bis(3,4‑dihydro‑2H‑pyran‑2‑methyl)oxamide, which copolymerizes cationically to yield foamed or coating materials [3]. Industrial procurement of this amine enables the development of novel polyacetal‑based resins, an avenue inaccessible to saturated tetrahydropyran‑amine analogs that lack the vinyl‑ether polymerization handle.

Safety‑Conscious Process Development and Scale‑Up

The oral rat LD50 of 1000 mg/kg, four‑fold lower than that of the parent dihydropyran , dictates specific engineering controls during kilogram‑scale handling. Procurement specifications should include purity ≥ 95% (liquid at 20 °C, boiling point 77–78 °C under reduced pressure) , and storage under ventilated, low‑temperature conditions. These quantitative safety and purity benchmarks directly inform cost‑of‑goods calculations for process chemistry campaigns.

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